molecular formula C18H18O3 B3088123 (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181788-49-7

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3088123
CAS No.: 1181788-49-7
M. Wt: 282.3 g/mol
InChI Key: ULSLHWTUZPFQIP-JLHYYAGUSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. Catalysts such as solid bases or phase-transfer catalysts can be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophiles in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (2E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with the methoxy group on the para position of the second phenyl ring.

Uniqueness

The presence of both ethoxy and methoxy groups in (2E)-3-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity, making it unique compared to other chalcones. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-15-11-8-14(9-12-15)10-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLHWTUZPFQIP-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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